molecular formula C14H16F3N5O3S B2805766 1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1788531-38-3

1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide

Cat. No. B2805766
CAS RN: 1788531-38-3
M. Wt: 391.37
InChI Key: JHNRDWGBLWBGTF-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(3-(3-(trifluoromethyl)phenyl)ureido)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16F3N5O3S and its molecular weight is 391.37. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Catalysis

  • Ionic Liquid Catalysts for Synthesis : The development of green and efficient ionic liquid catalysts, such as 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, has been demonstrated for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, highlighting the role of sulfonamide and imidazole derivatives in sustainable chemistry (Sajjadifar, Nezhad, & Darvishi, 2013).

Antibacterial and Anticancer Activities

  • Heterocyclic Compounds with Sulfonamido Moiety : The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown potential for antibacterial applications, with some compounds exhibiting high activities against bacterial strains, indicating the pharmacological importance of sulfonamide-based structures (Azab, Youssef, & El-Bordany, 2013).

Novel Synthetic Routes and Chemical Properties

  • Regioselective Synthesis of Heterocyclic Sulfonamides : Innovative synthetic pathways have been developed for the regioselective synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the versatility of sulfonamide groups in creating complex heterocyclic systems (Rozentsveig et al., 2013).

Advanced Material Applications

  • Anion Exchange Membranes : Research on poly(arylene ether sulfone) containing imidazole groups for alkaline anion exchange membranes (AEMs) underscores the utility of imidazole-derived compounds in fuel cell technology, where imidazolium-based structures enhance membrane stability and ionic conductivity (Yang et al., 2014).

properties

IUPAC Name

1-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O3S/c1-22-8-12(19-9-22)26(24,25)20-6-5-18-13(23)21-11-4-2-3-10(7-11)14(15,16)17/h2-4,7-9,20H,5-6H2,1H3,(H2,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRDWGBLWBGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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